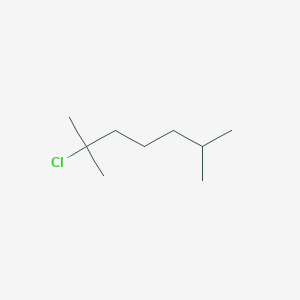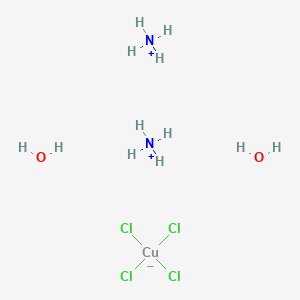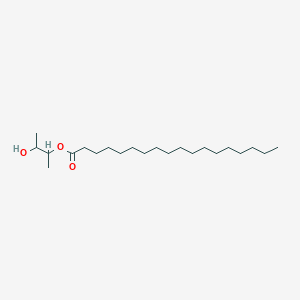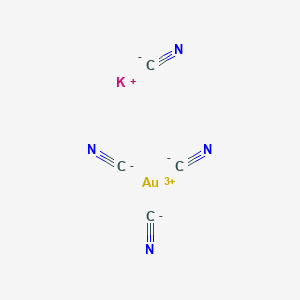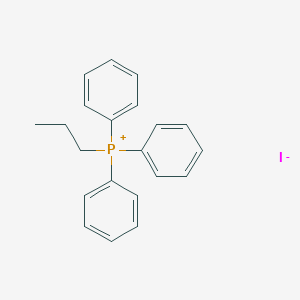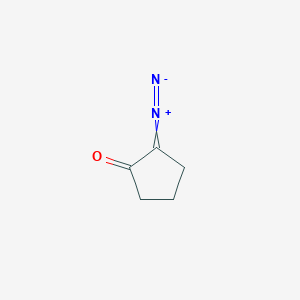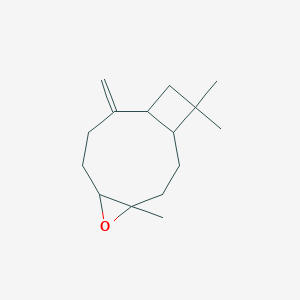
Caryophyllene epoxide
Übersicht
Beschreibung
Caryophyllene oxide is an oxidation derivative of β-caryophyllene (BCP), a bicyclic sesquiterpene molecule . It is identified as an important component of essential oils from various medicinal and edible plants, including clove oil, Salvia miltiorrhiza flower oil, etc . This compound shows relaxant effects in smooth muscle preparations and acts as a calcium channel blocker in the heart, thereby used in treating hypertension . It is also a potent anti-cancer agent which also exerts antioxidant, anti-inflammatory, and antiviral properties .
Synthesis Analysis
Caryophyllene and caryophyllene oxide serve as precursors for the synthesis of various natural sesquiterpenoids . In the reaction of epoxycaryophyllene with CSI, besides the [2 + 2] cycloaddition of the reagent at the exocyclic C=C bond, O-acylation occurs, which leads to the opening of the epoxide, followed by its expansion, recyclization and hydrolysis .Molecular Structure Analysis
The molecular formula of Caryophyllene oxide is C15H24O . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Caryophyllene and caryophyllene oxide can be considered as a universal platform for obtaining compounds of various structures, including biologically active compounds . They are used in organic synthesis to obtain O-, N-, S-derivatives .Physical And Chemical Properties Analysis
Caryophyllene oxide has a molecular weight of 220.3505 . Its density is 0.96, melting point is 62-63°C (lit.), and boiling point is 279.7°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Insect Deterrence : Caryophyllene epoxide is effective in deterring leafcutter ants at specific concentrations, suggesting its potential use in pest management (Howard, Green, & Wiemer, 1989).
Biotransformation Studies : Research on the fermentation of caryophyllene with Diplodia gossypina reveals the transformation into various products derived from the 4,5-epoxide, including 12-hydroxy-4,5-epoxy-caryophyllene and the corresponding acid (Abraham, Ernst, & Stumpf, 1990).
Chemical Reactions : Caryophyllene oxide, a related compound, undergoes hydrolysis and rearrangements, forming various products and indicating its potential in synthetic chemistry (Yang & Deinzer, 1994).
Potential Anticarcinogenic Effects : Sesquiterpenes from clove, including beta-caryophyllene oxide, have shown significant activity as inducers of the detoxifying enzyme glutathione S-transferase, suggesting anticarcinogenic properties (Zheng, Kenney, & Lam, 1992).
Stereochemistry in Epoxidation : Studies on the epoxidation of caryophyllene allylic alcohols provide insights into the stereochemistry of these reactions, useful for understanding chemical reaction mechanisms (Collado et al., 1997).
Epoxidation and Isomerization Reactions : β-Caryophyllene can be epoxidized by molecular oxygen without any catalyst, offering a novel synthetic pathway for producing isocaryophyllene (Steenackers et al., 2015).
Antitermite Activities : Derivatives of β-caryophyllene, such as the epoxide and episulfide, show high antifeedant and termiticidal activities, suggesting their application in termite control (Ashitani et al., 2013).
Chemo-enzymatic Epoxidation : The enzymatic epoxidation of β-caryophyllene using immobilized lipases showcases the potential of biocatalysts in organic synthesis (Silva & Nascimento, 2014).
Acid-catalyzed Rearrangement : Caryophyllene oxide undergoes rearrangement in acidic conditions, forming various products and highlighting its reactivity and potential in synthetic chemistry (Tsui & Brown, 1996).
Safety Evaluation in Rats : A study on the dietary administration of β-caryophyllene and its epoxide to rats for 90 days provides safety data, which is crucial for its potential use in food and fragrance industries (Bastaki et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Subcritical water extraction is an efficient technique for extracting components from various plants by changing the polarity of water . As the extraction temperature is increased, β-caryophyllene oxidation proceeds and the extraction content of caryophyllene oxide increases . It is anticipated that both β-caryophyllene and caryophyllene oxide with high biological activity can be used to selectively extract compounds using subcritical water extraction, which will be helpful in industrial applications .
Eigenschaften
IUPAC Name |
4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFIOZRFFVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859585 | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Caryophyllene epoxide | |
CAS RN |
13877-94-6, 17627-43-9, 1139-30-6 | |
| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocaryophyllene, oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64 °C | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What enzymes does caryophyllene epoxide inhibit?
A1: Research indicates that caryophyllene epoxide exhibits inhibitory potential against α-glucosidase [] and α-amylase [].
Q2: What is the significance of inhibiting α-glucosidase and α-amylase in a therapeutic context?
A2: These enzymes play a crucial role in carbohydrate digestion. Inhibiting them is a key target in managing postprandial hyperglycemia, making them relevant to type-2 diabetes research [].
Q3: How does caryophyllene epoxide interact with α-glucosidase at a molecular level?
A3: Molecular docking studies suggest that caryophyllene epoxide binds to the active site of α-glucosidase, forming multiple bonds with key amino acid residues like Phe 177, Glu 276, Arg 312, Asp 349, Gln 350, Asp 408, and Arg 439. These interactions are thought to be responsible for its inhibitory effect [].
Q4: Does caryophyllene epoxide show similar binding interactions with α-amylase?
A4: While caryophyllene epoxide also inhibits α-amylase, its binding interactions differ slightly. It primarily interacts with Tyr 62, Asp 197, Glu 233, Asp 300, His 305, and Ala 307 residues in the enzyme's active site [].
Q5: What is the molecular formula and weight of caryophyllene epoxide?
A5: Caryophyllene epoxide has the molecular formula C15H24O and a molecular weight of 220.35 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize caryophyllene epoxide?
A6: Researchers frequently employ Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [] for structural elucidation and identification.
Q7: Is there information available regarding the material compatibility and stability of caryophyllene epoxide under various conditions?
A7: The provided research focuses on its biological activity and natural occurrence in essential oils. Further studies are required to evaluate its material compatibility and stability under specific conditions.
Q8: Does caryophyllene epoxide exhibit catalytic properties?
A8: The provided research primarily focuses on the biological activities of caryophyllene epoxide and doesn't elaborate on its potential catalytic properties.
Q9: Have computational methods been used to study caryophyllene epoxide?
A9: Yes, molecular docking simulations have been employed to investigate the binding interactions of caryophyllene epoxide with enzymes like α-glucosidase and α-amylase [].
Q10: How do structural modifications of caryophyllene epoxide affect its activity?
A10: Research indicates that converting β-caryophyllene to its epoxide or episulfide derivative significantly enhances its antitermitic properties, particularly antifeedant and termiticidal activities []. This suggests that the epoxide ring plays a crucial role in its biological activity.
Q11: What is known about the stability of caryophyllene epoxide under various conditions and potential formulation strategies?
A11: The provided research primarily focuses on identifying and characterizing caryophyllene epoxide within essential oils. Further research is needed to understand its stability under different conditions and explore potential formulation strategies.
Q12: What is the safety profile of caryophyllene epoxide?
A12: While caryophyllene epoxide is found naturally in various plants and spices consumed by humans, detailed toxicological studies are limited. Further research is needed to fully understand its safety profile and potential adverse effects.
Q13: What is known about the pharmacokinetics of caryophyllene epoxide?
A13: The research papers provided do not provide specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of caryophyllene epoxide.
Q14: Is there evidence of resistance mechanisms developing against caryophyllene epoxide?
A14: The provided research does not mention any specific resistance mechanisms associated with caryophyllene epoxide.
Q15: What are some sources of caryophyllene epoxide?
A15: Caryophyllene epoxide is a natural constituent of various plant essential oils, including Persicaria hydropiper L. leaves [], Guarea species [], Micromeria varia Benth. ssp. thymoides [], Turraea brownli [], Humulus scandens [], Blumea balsamifera (L.) DC. [], Alpinia cumingii [], Aloysia gratissima [], Pelargonium sidoides DC. and Pelargonium reniforme Curt. [], Murraya koenigii [], Lantana camara [], Grindelia robusta Nutt [, ], Citrus junos Sieb. ex Tanaka [], Citrus maxima cv.Shatian pomelo [], Artemisia scoparia, Elsholtzia polystatchya, Piper hookeri and Piper brachystachyum [], and Litsea species [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



